N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide
Description
N-(2-(6-(Ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a sulfur-containing ethylthio group at position 6, a propylamino substituent at position 4, and a 4-phenylbutanamide side chain linked via an ethyl spacer. Pyrazolo[3,4-d]pyrimidines are heterocyclic scaffolds known for their kinase-inhibitory properties and structural versatility in medicinal chemistry .
Properties
IUPAC Name |
N-[2-[6-ethylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6OS/c1-3-13-24-20-18-16-25-28(21(18)27-22(26-20)30-4-2)15-14-23-19(29)12-8-11-17-9-6-5-7-10-17/h5-7,9-10,16H,3-4,8,11-15H2,1-2H3,(H,23,29)(H,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMSZRBDRICJFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC(=N1)SCC)CCNC(=O)CCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide typically involves multi-step organic synthesis. Key steps would likely include the formation of the pyrazolopyrimidine core, followed by the sequential introduction of the ethylthio, propylamino, and 4-phenylbutanamide groups through various organic reactions such as nucleophilic substitution, amine formation, and acylation.
Industrial Production Methods: : Industrial production may leverage automated synthesis platforms with optimized conditions for each reaction step, ensuring high yield and purity. Solvent choice, temperature control, and catalysts would be critical for scale-up.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : It could undergo oxidation to introduce or remove oxygen-containing groups.
Reduction: : It could reduce double bonds or remove oxygen-containing groups.
Substitution: : Likely substituting groups on the pyrazolopyrimidine ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide, or other strong oxidizers.
Reduction: : Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: : Electrophiles like halogens, nucleophiles like amines, under conditions involving bases or acids.
Major Products Formed
Oxidation: : Compounds with hydroxyl, keto, or carboxyl functional groups.
Reduction: : Reduced derivatives with increased hydrogen content.
Substitution: : Substituted derivatives on the aromatic ring or pyrazolopyrimidine core.
Scientific Research Applications
Chemistry: : Utilized as a building block in the synthesis of more complex molecules, playing a crucial role in organic synthesis research. Biology Medicine : Exploration in drug development, particularly for targeting specific enzymes or receptors due to its pyrazolopyrimidine scaffold. Industry : Possible uses in the development of pharmaceuticals, agrochemicals, or specialty chemicals due to its versatile functional groups.
Mechanism of Action
Mechanism: : The compound may interact with biological molecules through hydrogen bonding, hydrophobic interactions, or covalent binding, influencing biochemical pathways. Molecular Targets : Likely targets include enzymes, receptors, or DNA/RNA due to its ability to fit into active sites or binding pockets. Pathways Involved : Could modulate pathways related to inflammation, cell signaling, or metabolic processes.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Pyrazolo[3,4-d]Pyrimidine Derivatives
Key Observations :
- The target compound uniquely combines ethylthio and propylamino groups, which are absent in compounds like those from and .
- The 4-phenylbutanamide side chain distinguishes it from sulfonamide- or phenol-containing analogs (e.g., compounds in ).
- Substituents at position 6 (e.g., ethylthio) may enhance metabolic stability compared to unmodified derivatives .
Key Observations :
- The target compound’s synthesis pathway is inferred to resemble methods in , which utilize ethanol reflux for aminolysis.
- Yields for similar compounds vary widely (18–92%), influenced by steric hindrance (e.g., cyclohexyl groups in ) or optimized protecting-group strategies (e.g., tert-butoxycarbonyl in ).
Physicochemical Properties
Table 3: Physicochemical Data of Selected Analogs
*Calculated using ChemDraw. †Estimated via SwissADME.
Key Observations :
- Fluorinated derivatives (e.g., ) exhibit elevated melting points (175–178°C), likely due to enhanced crystallinity from halogen interactions.
Research Findings and Implications
- Structural Optimization: The ethylthio and propylamino groups in the target compound may improve kinase-binding affinity compared to unsubstituted pyrazolopyrimidines, as seen in Mer kinase inhibitors (e.g., UNC1062 analogs in ).
- Synthetic Challenges : Low yields in cyclohexyl-modified derivatives (e.g., 18% in ) highlight the difficulty of introducing bulky substituents, a consideration for scaling up the target compound.
- Biological Data Gap: No activity data for the target compound are provided in the evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
